molecular formula C6H14N4 B2739273 (2-Azidoethyl)diethylamine CAS No. 364589-22-0

(2-Azidoethyl)diethylamine

Cat. No.: B2739273
CAS No.: 364589-22-0
M. Wt: 142.206
InChI Key: OGUPQWIGBVGEOG-UHFFFAOYSA-N
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Description

(2-Azidoethyl)diethylamine: is an organic compound with the molecular formula C6H14N4 It is characterized by the presence of an azido group (-N3) attached to an ethyl chain, which is further connected to a diethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Azidoethyl)diethylamine typically involves the nucleophilic substitution reaction of diethylamine with an appropriate azidoalkyl halide. One common method is the reaction of diethylamine with 2-chloroethyl azide under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at a moderate level to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle the potentially hazardous azido group.

Chemical Reactions Analysis

Types of Reactions: (2-Azidoethyl)diethylamine can undergo various types of chemical reactions, including:

    Substitution Reactions: The azido group can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or lithium aluminum hydride.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

    Reduction Reactions: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride are commonly used.

    Cycloaddition Reactions: Copper(I) catalysts are often employed in the Huisgen cycloaddition reaction.

Major Products:

    Substitution Reactions: Various substituted derivatives of this compound.

    Reduction Reactions: (2-Aminoethyl)diethylamine.

    Cycloaddition Reactions: Triazole derivatives.

Scientific Research Applications

(2-Azidoethyl)diethylamine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the formation of triazoles through cycloaddition reactions.

    Biology: Employed in bioconjugation techniques to label biomolecules with azido groups for imaging or tracking purposes.

    Medicine: Potential use in drug development, particularly in the design of molecules that can interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Azidoethyl)diethylamine largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles to form triazoles. The molecular targets and pathways involved would vary based on the specific application and the nature of the reaction.

Comparison with Similar Compounds

  • (2-Azidoethyl)methylamine
  • (2-Azidoethyl)ethylamine
  • (2-Azidoethyl)propylamine

Comparison: (2-Azidoethyl)diethylamine is unique due to the presence of the diethylamine moiety, which can influence its reactivity and the types of reactions it can undergo. Compared to its analogs with different alkyl groups, this compound may exhibit different physical properties, such as solubility and boiling point, as well as variations in reactivity and stability.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-azido-N,N-diethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4/c1-3-10(4-2)6-5-8-9-7/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGUPQWIGBVGEOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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